N-(cyclohex-3-en-1-ylmethyl)-N,2-dimethyl-5-methylsulfonylbenzenesulfonamide
Description
N-(cyclohex-3-en-1-ylmethyl)-N,2-dimethyl-5-methylsulfonylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclohexene ring, a sulfonamide group, and a benzenesulfonyl moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N,2-dimethyl-5-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S2/c1-13-9-10-15(22(3,18)19)11-16(13)23(20,21)17(2)12-14-7-5-4-6-8-14/h4-5,9-11,14H,6-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQDZWFLNVORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N(C)CC2CCC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohex-3-en-1-ylmethyl)-N,2-dimethyl-5-methylsulfonylbenzenesulfonamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: Starting with cyclohexene, the compound is functionalized to introduce a methyl group at the 3-position.
Sulfonamide Formation: The cyclohexene derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Introduction of the Benzenesulfonyl Group: The final step involves the reaction of the intermediate with a benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential lead for the development of new therapeutic agents.
Biological Probes: It can be used in the design of probes for studying biological processes involving sulfonamide interactions.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(cyclohex-3-en-1-ylmethyl)-N,2-dimethyl-5-methylsulfonylbenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclohexene ring and benzenesulfonyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-(cyclohex-3-en-1-ylmethyl)-N-methylbenzenesulfonamide: Lacks the additional methyl and sulfonyl groups, resulting in different reactivity and applications.
N-(cyclohex-3-en-1-ylmethyl)-N,2-dimethylbenzenesulfonamide:
Uniqueness: N-(cyclohex-3-en-1-ylmethyl)-N,2-dimethyl-5-methylsulfonylbenzenesulfonamide stands out due to its combination of a cyclohexene ring, multiple methyl groups, and dual sulfonyl functionalities. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
